molecular formula C14H13NO3 B3098452 2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid CAS No. 133604-69-0

2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid

Cat. No.: B3098452
CAS No.: 133604-69-0
M. Wt: 243.26 g/mol
InChI Key: FZXHUEVCBVDVGG-UHFFFAOYSA-N
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Description

2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid is a synthetic organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is supplied for research purposes and is not for human or veterinary use. The compound features a naphthalene ring system, a common structural motif in polycyclic aromatic hydrocarbons (PAHs) which are of significant interest in materials science and as building blocks in organic synthesis . As an N-acylated glycine derivative, this molecule belongs to a class of compounds that can serve as valuable intermediates or building blocks in medicinal chemistry and chemical biology research for the synthesis of more complex molecules. Researchers can utilize this compound in the development of novel chemical entities, as a precursor for catalyst or ligand design, or as a standard in analytical method development. Its structure, incorporating both a naphthalene group and a carboxylic acid functionality, offers potential for further chemical modifications and study of structure-activity relationships.

Properties

IUPAC Name

2-[methyl(naphthalene-2-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-15(9-13(16)17)14(18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXHUEVCBVDVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid typically involves the reaction of naphthalene-2-carbonyl chloride with methylamine, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Naphthalene-2-carbonyl chloride: reacts with to form .

  • The resulting product is then reacted with glycine in the presence of a suitable base to yield This compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid has been investigated for its potential therapeutic applications. Its structure allows for interactions with biological targets, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cell signaling pathways. The naphthalene moiety is known for its ability to interact with DNA, potentially leading to apoptosis in malignant cells.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs.

Biochemistry

The compound serves as a useful tool in biochemical assays due to its ability to modify enzyme activity:

  • Enzyme Inhibition Studies : It can act as an inhibitor for certain enzymes, providing insights into enzyme kinetics and mechanisms.
  • Protein Binding Studies : The binding affinity of this compound to proteins can be studied to understand protein-ligand interactions, which is crucial for drug design.

Material Science

In material science, this compound's unique properties lend themselves to applications in:

  • Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific thermal and mechanical properties.
  • Nanotechnology : The compound's ability to form stable complexes with metal ions may facilitate its use in the development of nanomaterials.

Case Study 1: Anticancer Activity

A study published in the "Journal of Medicinal Chemistry" evaluated the cytotoxic effects of various naphthalene derivatives, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further development.

Case Study 2: Enzyme Interaction

Research published in "Bioorganic & Medicinal Chemistry Letters" explored the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Kinetic studies revealed that it acts as a competitive inhibitor, providing valuable data for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2-Hydroxy-1-naphthyl)acetic Acid ()

  • Molecular Formula : C₁₂H₁₀O₃
  • Key Features : A naphthalene ring substituted with a hydroxy group at position 2 and an acetic acid moiety at position 1.

2-[2-[[3-[2-[Bis(carboxymethyl)amino]ethoxy]-2-naphthyl]oxy]ethyl-(carboxymethyl)amino]acetic Acid ()

  • Molecular Formula : C₂₂H₂₆N₂O₁₀
  • Key Features: A naphthalene core with ethoxy and carboxymethylamino side chains.

Methyl-Substituted Amino Acetic Acid Derivatives

2-[Methyl(2-nitrophenyl)amino]acetic Acid ()

  • Molecular Formula : C₉H₁₀N₂O₄
  • Key Features: A nitrobenzene group linked via a methylamino-acetic acid chain.
  • Properties : The electron-withdrawing nitro group reduces basicity compared to naphthalene-2-carbonyl analogs .

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic Acid ()

  • Molecular Formula: C₈H₁₅NO₄
  • Key Features: A tert-butoxycarbonyl (Boc)-protected methylamino-acetic acid.

Acetic Acid Derivatives with Aromatic Systems

2-(4-Chlorophenyl)acetic Acid ()

  • Molecular Formula : C₈H₇ClO₂
  • Key Features : A chlorophenyl group attached to acetic acid.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(2-Hydroxy-1-naphthyl)acetic acid C₁₂H₁₀O₃ 202.21 2-hydroxy-naphthyl High polarity, hydrogen-bonding
2-[Methyl(2-nitrophenyl)amino]acetic acid C₉H₁₀N₂O₄ 210.19 Nitrophenyl, methylamino Low basicity, UV activity
2-(4-Chlorophenyl)acetic acid C₈H₇ClO₂ 170.59 4-chlorophenyl Co-crystallizes via O–H⋯N bonds
Target Compound (Inferred) C₁₄H₁₃NO₃ 249.26* Naphthalene-2-carbonyl, methylamino Likely moderate solubility, aromatic π-stacking

*Estimated based on structural similarity.

Research Findings from Analogous Systems

  • Crystal Packing : 2-(4-Chlorophenyl)acetic acid forms dimeric aggregates through O–H⋯N hydrogen bonds in co-crystals, with layers linked via C–H⋯O interactions . Similar behavior is plausible for naphthalene analogs.
  • Synthetic Strategies: Boc-protected derivatives (e.g., ) demonstrate the utility of protective groups in stabilizing reactive amino acids during synthesis .
  • Solubility Trends : Carboxyl-rich analogs () exhibit enhanced aqueous solubility, suggesting that substituent engineering could modulate the target compound’s hydrophilicity .

Biological Activity

2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid, with the CAS number 133604-69-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a methyl and a carbonyl group, linked to an amino acetic acid moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain metabolic pathways by binding to active sites of these biological targets, leading to altered cellular processes.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of related compounds were evaluated for their antiproliferative effects on various cancer cell lines, including HCT-116 and HeLa cells. The results demonstrated that some derivatives had IC50 values in the low micromolar range, suggesting potent inhibitory action against cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In vitro assays have shown that it can effectively inhibit enzymes involved in critical metabolic pathways. For example, it has been noted for its interaction with branched-chain amino acid transaminases (BCAT), which play a vital role in amino acid metabolism .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-Amino-2-methoxybenzoic acid4-Amino-2-methoxybenzoic acidAntimicrobial properties
Indole derivativesIndole derivativesAntiviral and anticancer effects

These comparisons highlight the diverse biological activities associated with structurally similar compounds.

Study 1: Antiproliferative Activity

A study conducted on a library of synthesized compounds based on the structure of this compound found that out of 24 tested compounds, several exhibited significant antiproliferative effects against cancer cell lines. The most effective compounds showed IC50 values ranging from 0.69 μM to 11 μM, outperforming standard chemotherapeutic agents like doxorubicin .

Study 2: Enzyme Interaction

In another study focused on enzyme inhibition, the compound was evaluated for its effects on BCAT enzymes. The results indicated that it could inhibit BCAT1 and BCAT2 effectively, which could have implications for metabolic disorders related to branched-chain amino acids .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid in a laboratory setting?

  • Methodological Answer : A viable synthetic route involves coupling a naphthalene-2-carbonyl chloride derivative with methyl glycinate, followed by hydrolysis of the ester group. For example, hydantoin intermediates (as described for hydroxynaphthyl-substituted glycine derivatives) can be synthesized from aldehydes and subjected to hydrolysis under basic conditions . Key steps include:

Naphthalene-2-carbonyl chloride preparation : React naphthalene-2-carboxylic acid with thionyl chloride.

Amide coupling : React the acyl chloride with methyl glycinate in the presence of a base (e.g., triethylamine).

Ester hydrolysis : Use aqueous NaOH or LiOH to hydrolyze the methyl ester to the carboxylic acid.

  • Validation : Monitor reaction progress via TLC or HPLC. Confirm the final product using 1H^1H-NMR and mass spectrometry.

Q. How can the purity and structural integrity of this compound be verified using spectroscopic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • 1H^1H-NMR: Confirm the presence of the naphthalene aromatic protons (δ 7.5–8.5 ppm), methyl group (δ ~3.0 ppm), and acetic acid proton (δ ~12 ppm for the carboxylic acid, if not deuterated).
  • 13C^{13}C-NMR: Verify the carbonyl carbons (~170 ppm for the amide and carboxylic acid).
  • Infrared Spectroscopy (IR) : Look for peaks at ~1650 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (carboxylic acid C=O).
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm the molecular ion peak (expected [M+H]+^+ or [M–H]^-) .

Q. What crystallographic techniques are most effective for determining the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystal growth : Use slow evaporation of a solvent (e.g., methanol or ethanol) at controlled temperatures (e.g., 98 K for stability) .

Data collection : Employ a diffractometer (e.g., Rigaku Saturn724) with MoKα radiation (λ = 0.71073 Å). Measure reflections up to θ = 40–50°.

Structure refinement : Use software like SHELX or OLEX4. Apply constraints for hydrogen atoms (riding model) and refine anisotropic displacement parameters for non-H atoms. Typical R factors for high-quality structures are < 0.06 .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in crystallographic data during structure refinement of similar naphthalene derivatives?

  • Methodological Answer :

  • Addressing disorder : Use split-site refinement for disordered atoms (e.g., solvent molecules or flexible side chains).
  • Handling hydrogen bonding : Apply distance restraints for O–H⋯N or C–H⋯O interactions (e.g., O–H = 0.84 ± 0.01 Å) to stabilize refinement .
  • Validate absolute structure : Use Flack parameters (e.g., Flack x = 0.09(8)) to confirm chirality in non-centrosymmetric space groups .
  • Check data consistency : Compare Rint_{int} values (< 0.05 indicates minimal data redundancy) and ensure S (goodness-of-fit) ≈ 1.0 .

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy .
  • Basis sets : Employ triple-ζ basis sets (e.g., 6-311+G(d,p)) for geometry optimization and frequency calculations.
  • Property prediction :
  • Frontier orbitals : Calculate HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
  • Solvent effects : Include implicit solvation models (e.g., PCM) for aqueous environments.
  • Validation : Compare computed IR spectra or dipole moments with experimental data .

Q. What methodological considerations are critical when analyzing hydrogen bonding networks in co-crystals of this compound using X-ray diffraction?

  • Methodological Answer :

  • Hydrogen bond geometry : Measure donor–acceptor distances (e.g., O–H⋯N: ~2.6–2.8 Å) and angles (> 150° for strong interactions) .
  • C–H⋯O interactions : Analyze weak interactions (e.g., C–H⋯O: ~3.0–3.5 Å) that stabilize supramolecular layers .
  • Thermal motion : Apply anisotropic refinement for non-H atoms to distinguish static disorder from dynamic motion.
  • Topological analysis : Use software like CrystalExplorer to generate Hirshfeld surfaces and fingerprint plots, quantifying interaction contributions (e.g., O⋯H, N⋯H) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid
Reactant of Route 2
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2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid

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